5-Amino-2-butyl-6-nitroisoindoline-1,3-dione
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Overview
Description
5-Amino-2-butyl-6-nitroisoindoline-1,3-dione is a heterocyclic compound characterized by an isoindoline nucleus with amino, butyl, and nitro substituents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-2-butyl-6-nitroisoindoline-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been employed to construct these complex heterocyclic structures .
Industrial Production Methods
Industrial production methods for this compound often involve solventless conditions to promote green chemistry principles. These methods include simple heating and relatively quick reactions, followed by purification using environmentally friendly methodologies .
Chemical Reactions Analysis
Types of Reactions
5-Amino-2-butyl-6-nitroisoindoline-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino and nitro groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents such as hydrogen gas and catalysts like palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate can be used for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 5-Amino-2-butyl-6-aminoisoindoline-1,3-dione .
Scientific Research Applications
5-Amino-2-butyl-6-nitroisoindoline-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Industry: Utilized in the production of dyes, colorants, and polymer additives.
Mechanism of Action
The mechanism of action of 5-Amino-2-butyl-6-nitroisoindoline-1,3-dione involves its interaction with molecular targets such as dopamine receptors. The compound modulates the dopamine receptor D2, which plays a crucial role in the dopaminergic system involved in mood, reward, addiction, and voluntary movement. The interaction with these receptors can influence various neurological processes and has potential therapeutic implications.
Comparison with Similar Compounds
Similar Compounds
5-Amino-6-nitroisoindoline-1,3-dione: Similar structure but lacks the butyl group.
5-Amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A thalidomide analog with different substituents.
Uniqueness
The presence of the butyl group differentiates it from other similar compounds and may influence its interaction with molecular targets and its overall chemical behavior .
Properties
Molecular Formula |
C12H13N3O4 |
---|---|
Molecular Weight |
263.25 g/mol |
IUPAC Name |
5-amino-2-butyl-6-nitroisoindole-1,3-dione |
InChI |
InChI=1S/C12H13N3O4/c1-2-3-4-14-11(16)7-5-9(13)10(15(18)19)6-8(7)12(14)17/h5-6H,2-4,13H2,1H3 |
InChI Key |
FEKFIVKKDPTOQU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C(=O)C2=CC(=C(C=C2C1=O)[N+](=O)[O-])N |
Origin of Product |
United States |
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